molecular formula C12H14ClIO B13082630 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene

1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene

Cat. No.: B13082630
M. Wt: 336.59 g/mol
InChI Key: ASOOIKSKAVGTJD-UHFFFAOYSA-N
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Description

1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C12H14ClIO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position and a 2-iodocyclopentylmethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple steps. One common method includes the following steps:

    Formation of 2-iodocyclopentanol: Cyclopentanol is reacted with iodine and a suitable oxidizing agent to form 2-iodocyclopentanol.

    Etherification: The 2-iodocyclopentanol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentyl ring and the benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine or iodine atoms are replaced with other functional groups.

    Oxidation Reactions: Products include oxidized forms of the cyclopentyl ring or the benzene ring.

    Reduction Reactions: Products include reduced forms of the cyclopentyl ring or the benzene ring.

Scientific Research Applications

1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated organic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The benzene ring and the cyclopentyl ring can undergo various chemical transformations, affecting the compound’s overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methoxybenzene: Similar structure but lacks the iodocyclopentyl group.

    1-Iodo-4-chlorobenzene: Similar structure but lacks the cyclopentylmethoxy group.

    4-Chlorobenzyl chloride: Precursor in the synthesis of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, as well as the cyclopentylmethoxy group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14ClIO

Molecular Weight

336.59 g/mol

IUPAC Name

1-chloro-4-[(2-iodocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14ClIO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2

InChI Key

ASOOIKSKAVGTJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)I)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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